N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide
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Overview
Description
N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxypyrimidine moiety attached to a dimethylbenzamide structure. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 2-methoxypyrimidine-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine) or alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-(2-hydroxypyrimidin-5-yl)-2,5-dimethylbenzamide.
Reduction: Formation of N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide structure but with a pyridine ring instead of a pyrimidine ring.
2-aminopyrimidine derivatives: These compounds have a similar pyrimidine moiety but differ in the substituents attached to the pyrimidine ring.
Uniqueness
N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide is unique due to the presence of both methoxypyrimidine and dimethylbenzamide moieties, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C12H16N2O3. The compound features a pyrimidine ring substituted with a methoxy group and a dimethylbenzamide moiety. These structural elements are significant as they may influence the compound's biological interactions.
Research indicates that this compound exhibits significant biological activity by acting as an inhibitor of specific enzymes, notably cytochrome P450 17A1 (CYP17) . This enzyme is crucial in steroidogenesis, suggesting that the compound could have applications in treating hormone-related disorders and certain cancers.
Enzyme Inhibition
The inhibition of CYP17 by this compound has been demonstrated in vitro, indicating its potential use in therapeutic contexts where modulation of steroid hormone levels is beneficial. Further studies are necessary to elucidate its full mechanism of action and specificity towards other enzymes.
Anticancer Properties
This compound has shown promise as an anticancer agent. Preliminary studies suggest that it may exert cytotoxic effects on various cancer cell lines. The following table summarizes key findings from relevant studies:
These results indicate that the compound may be particularly effective against chemoresistant cancer cells, making it a candidate for further development.
Case Studies
Several studies have explored the biological activity of related compounds with similar structures. For instance:
- Methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamates : This compound was synthesized and evaluated for its cytotoxicity against neuroblastoma and glioblastoma cell lines, showing significant activity at low concentrations .
- Sulfonamide Derivatives : Other sulfonamide derivatives have been shown to inhibit CYP17 effectively, reinforcing the potential role of this compound in similar therapeutic applications .
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-4-5-10(2)12(6-9)13(18)17-11-7-15-14(19-3)16-8-11/h4-8H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQXOXLSGHKWNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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